molecular formula C19H23N5OS B4033543 4-ethyl-5-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

4-ethyl-5-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B4033543
M. Wt: 369.5 g/mol
InChI Key: FFJYUULNWPTWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-5-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C19H23N5OS and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.16233155 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and EGFR Inhibition

A study involving molecular stabilities, conformational analyses, and molecular docking of benzimidazole derivatives bearing 1,2,4-triazole, closely related to the compound , highlights its potential anti-cancer properties. These compounds exhibit binding affinities to the epidermal growth factor receptor (EGFR) binding pocket, suggesting their role as EGFR inhibitors with implications in cancer treatment (Karayel, 2021).

Antimicrobial and Antituberculosis Activity

Another research segment focuses on thiazole-aminopiperidine hybrid analogs, showing promising antituberculosis activity against Mycobacterium tuberculosis, indicating the compound's potential in treating tuberculosis. These compounds were designed by molecular hybridization, highlighting a methodical approach to enhancing antimicrobial efficacy (Jeankumar et al., 2013).

Synthesis and Antimicrobial Activities

Research into new 1,2,4-Triazole derivatives, including efforts to synthesize and test the antimicrobial activities of such compounds, reveals a broad spectrum of activity against various microorganisms. This work underlines the importance of structural variations in triazole compounds for developing new antimicrobial agents (Bektaş et al., 2010).

Antifungal Compounds and Solubility Thermodynamics

A novel antifungal compound within the 1,2,4-triazole class was synthesized, characterized, and its pharmacologically relevant physicochemical properties determined, including solubility in various solvents. This compound's solubility thermodynamics and partitioning processes in biologically relevant solvents were thoroughly studied, providing insights into its pharmacokinetic properties and potential therapeutic applications (Volkova et al., 2020).

Properties

IUPAC Name

4-ethyl-3-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-2-24-17(21-22-19(24)25)14-8-10-23(11-9-14)12-16-13-26-18(20-16)15-6-4-3-5-7-15/h3-7,13-14H,2,8-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJYUULNWPTWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=O)C2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-5-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
Reactant of Route 2
4-ethyl-5-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 3
Reactant of Route 3
4-ethyl-5-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 4
4-ethyl-5-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 5
4-ethyl-5-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 6
Reactant of Route 6
4-ethyl-5-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

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